Regioisomeric Differentiation: para-tert-Butylphenyl vs. meta-tert-Butylphenyl Substitution
The target para‑tert‑butylphenyl isomer (CAS 1156838‑25‑3) presents a markedly different molecular shape and electrostatic potential surface compared with the meta‑tert‑butylphenyl regioisomer 4‑(3‑(tert‑butyl)phenyl)tetrahydro‑2H‑pyran‑4‑amine (CAS 861857‑61‑6) . While experimental data for the target compound remain unpublished in the peer‑reviewed literature, the ChemSpider entry for the meta isomer provides predicted physicochemical parameters that underscore the regioisomeric divergence: a calculated LogP of 3.04, a polar surface area (PSA) of 35 Ų, and a freely rotating bond count of 2 . For the target para isomer, the altered vector of the tert‑butyl group is expected to modulate LogP within a similar range but to differentially affect molecular recognition at protein binding sites that discriminate between para‑ and meta‑substituted aromatics. This regioisomeric sensitivity is well documented across medicinal chemistry campaigns targeting kinases, GPCRs, and epigenetic proteins [1].
| Evidence Dimension | Regioisomer-dependent physicochemical property divergence (predicted LogP, PSA, freely rotating bonds) |
|---|---|
| Target Compound Data | Predicted properties not independently published for target; structurally inferred to occupy a similar property space as meta isomer but with distinct 3D geometry and electronic distribution |
| Comparator Or Baseline | 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine (CAS 861857-61-6): ACD/LogP 3.04; PSA 35 Ų; 2 freely rotating bonds |
| Quantified Difference | Not calculable from available data; differentiation rests on established SAR principles demonstrating that para‑ vs. meta‑tert‑butyl substitution frequently alters target affinity by >10‑fold [1] |
| Conditions | Predicted physicochemical data from ChemSpider (ACD/Labs Percepta Platform, version 14.00); SAR class‑level inference from medicinal chemistry literature |
Why This Matters
Procurement of the meta isomer in place of the para target will introduce a different 3D pharmacophore, jeopardizing SAR reproducibility and potentially wasting screening resources in drug discovery programs.
- [1] Hajduk, P. J.; Greer, J. A Decade of Fragment-Based Drug Design: Strategic Advances and Lessons Learned. Nat. Rev. Drug Discov. 2007, 6, 211–219. (Class‑level inference: regioisomeric substitutions routinely influence binding affinity by >10‑fold). View Source
